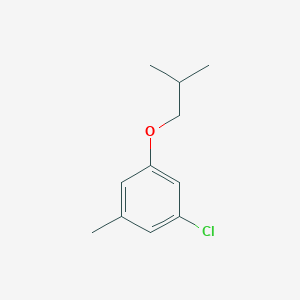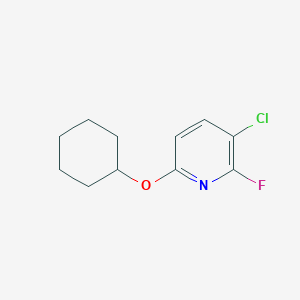
4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a propan-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol and isopropyl bromide.
Etherification: The first step involves the etherification of 4-chlorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-chloro-2-(propan-2-yloxy)phenol.
Methylation: The next step is the methylation of the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-amino-1-methoxy-2-(propan-2-yloxy)benzene.
Oxidation: Formation of 4-chloro-1-methoxy-2-(propan-2-yloxy)benzaldehyde.
Reduction: Formation of 4-chloro-1-methoxy-2-(propan-2-yloxy)cyclohexane.
Applications De Recherche Scientifique
4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The methoxy and propan-2-yloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroanisole: Similar structure but lacks the propan-2-yloxy group.
4-Chloro-2-methoxyphenol: Similar structure but has a hydroxyl group instead of the propan-2-yloxy group.
4-Chloro-1-methoxybenzene: Lacks the propan-2-yloxy group.
Uniqueness
4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene is unique due to the presence of both methoxy and propan-2-yloxy groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
4-chloro-1-methoxy-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYIPPDUMNWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)methyl]-2-chlorobenzene](/img/structure/B8029886.png)





![[(2,6-Dichlorophenyl)methyl]diethylamine](/img/structure/B8029946.png)




